![molecular formula C19H22FN3O4S2 B2955126 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034594-43-7](/img/structure/B2955126.png)

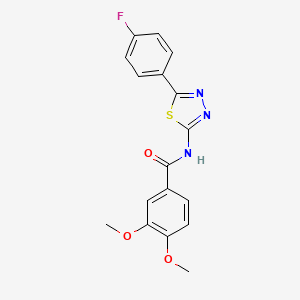

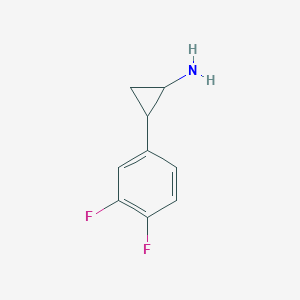

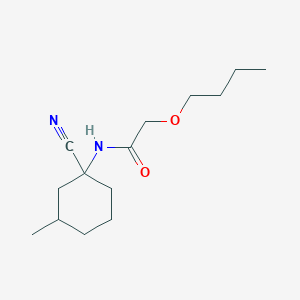

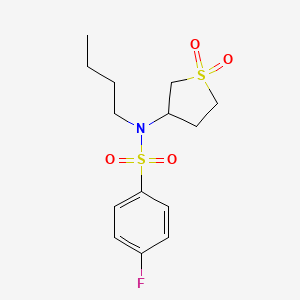

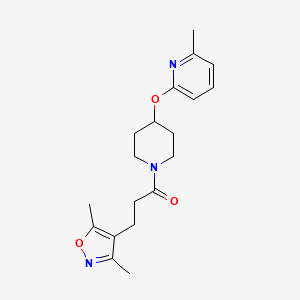

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different part of the molecule. For example, the benzo[c][1,2,5]thiadiazole ring could potentially be synthesized using techniques similar to those used for the synthesis of other benzo[c][1,2,5]thiadiazole derivatives . The tetrahydronaphthalene ring and the sulfonamide group could be introduced in subsequent steps, using suitable precursors and reaction conditions.Applications De Recherche Scientifique

Antimicrobial and Antiproliferative Agents

Researchers have synthesized derivatives of sulfonamides, including structures similar to the specified compound, demonstrating significant antimicrobial and antiproliferative activities. These derivatives have shown effectiveness against human cell lines, including lung and liver carcinoma cells, indicating potential applications in cancer therapy and infection control (Shimaa M. Abd El-Gilil, 2019).

Binding Studies with Proteins

Sulfonamide derivatives have been used as probes in studying the binding mechanisms of other molecules to proteins, such as bovine serum albumin. This research provides insights into how these compounds interact with proteins, which is crucial for understanding their mechanism of action in biological systems (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).

Carbonic Anhydrase Inhibitors

The compound belongs to a class of sulfonamides known for their role as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors have potential therapeutic applications, such as in the treatment of glaucoma and certain types of cancer, by targeting tumor-associated isozymes (M. Ilies, D. Vullo, J. Pastorek, A. Scozzafava, M. Ilieș, M. Cǎproiu, S. Pastoreková, C. Supuran, 2003).

Synthesis of Novel Derivatives

The compound's structure has inspired the synthesis of novel derivatives with enhanced biological activities. These derivatives include sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles), demonstrating significant antioxidant activities. Such research efforts expand the chemical diversity and potential therapeutic applications of sulfonamides (A. Padmaja, Devanaboina Pedamalakondaiah, G. Sravya, G. M. Reddy, Malaka Venkateshwarulu Jyothi Kumar, 2014).

Biological Evaluation and Molecular Docking

Molecular docking studies alongside biological evaluation of sulfonamide derivatives, including compounds structurally similar to the one , have revealed their potential as inhibitors of various human carbonic anhydrase isoenzymes. These studies contribute to the development of selective inhibitors for therapeutic purposes, enhancing our understanding of the interaction between these compounds and target enzymes (C. B. Mishra, Shikha Kumari, A. Angeli, S. Monti, Martina Buonanno, Amresh Prakash, M. Tiwari, C. Supuran, 2016).

Propriétés

IUPAC Name |

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4S2/c1-22-18-9-7-16(20)13-19(18)23(29(22,26)27)11-10-21-28(24,25)17-8-6-14-4-2-3-5-15(14)12-17/h6-9,12-13,21H,2-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCKZWCQAXKWSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)

![benzofuran-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2955044.png)

![N-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2955049.png)

![3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2955056.png)